molecular formula C17H18ClFN4O B2774183 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 2108974-46-3

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No. B2774183
CAS RN: 2108974-46-3
M. Wt: 348.81
InChI Key: UGVKINBFBBIMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

A study by Zecheng Chen et al. (2010) discussed the stereoselective synthesis of an active metabolite related to potent PI3 kinase inhibition. This research highlights the precise chemical synthesis techniques required to achieve specific stereochemistry essential for biological activity, although it does not directly reference the specified compound, it provides insight into related structures and their applications in inhibiting kinase activity (Chen et al., 2010).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of compounds with structural similarities to the specified chemical have been extensively studied. For example, research by M. Nagamani et al. (2018) synthesized novel compounds from a base structure similar to the specified compound and evaluated their antimicrobial activity. This study contributes to understanding the broader applications of such compounds in combating microbial and fungal infections (Nagamani et al., 2018).

Synthesis and Structural Characterization

Research focusing on the synthesis and structural characterization provides foundational knowledge necessary for understanding the physical and chemical properties of such compounds. The study by Vladimír Pejchal et al. (2015) is an example, where novel amides were synthesized and characterized, laying the groundwork for further exploration of their biological activities (Pejchal et al., 2015).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)10-17(24)22-11-4-5-12(22)9-13(8-11)23-20-6-7-21-23/h1-3,6-7,11-13H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVKINBFBBIMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone

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